

Application Notes: Using 5(6)-ROX SE for Amine-Modified DNA Labeling

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Compound of Interest

Compound Name: 5(6)-ROX

Cat. No.: B8069391

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Introduction

5(6)-Carboxy-X-rhodamine, succinimidyl ester (**5(6)-ROX SE**) is an amine-reactive fluorescent dye widely utilized for covalently labeling biomolecules containing primary amino groups.^{[1][2]} This application note provides a detailed protocol for the labeling of amine-modified DNA oligonucleotides with **5(6)-ROX SE**. The succinimidyl ester (SE) moiety of **5(6)-ROX** reacts with the primary amine group introduced onto the DNA, forming a stable amide bond. This method is a robust and common strategy for producing fluorescently labeled DNA probes for various molecular biology applications, including real-time PCR, fluorescence in situ hybridization (FISH), and DNA sequencing.^{[1][3][4]}

5(6)-ROX SE Properties

5(6)-ROX SE is a mixture of two isomers, the 5- and 6-carboxyrhodamine. It is a purple, solid substance soluble in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).^[2] Proper storage at -20°C and protection from light are crucial to prevent degradation.^{[2][5]}

Table 1: Quantitative Data for **5(6)-ROX SE**

| Property | Value | References |
|--|--------------|------------|
| Molecular Weight | 631.67 g/mol | [6] |
| Excitation Wavelength (λ_{ex}) | ~575-588 nm | [2][3][4] |
| Emission Wavelength (λ_{em}) | ~599-608 nm | [2][3] |
| Solubility | DMSO, DMF | [2][6] |

Experimental Protocols

Materials

- Amine-modified DNA oligonucleotide
- **5(6)-ROX SE**
- Anhydrous DMSO or DMF
- 0.1 M Sodium Bicarbonate buffer (pH 8.3-9.0)
- Nuclease-free water
- Purification column (e.g., desalting spin column or HPLC)
- Spectrophotometer or fluorometer

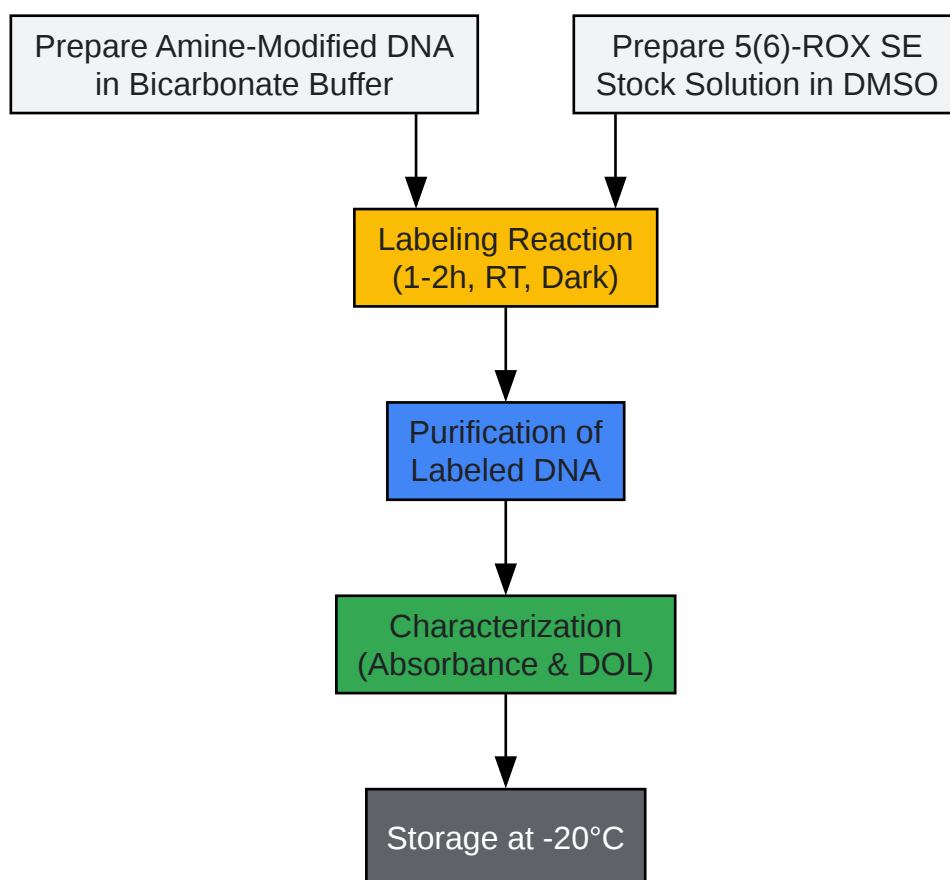
Protocol for DNA Labeling

This protocol is optimized for labeling 100 μ g of an amine-modified oligonucleotide.

- Preparation of **5(6)-ROX SE** Stock Solution:
 - Allow the vial of **5(6)-ROX SE** to equilibrate to room temperature before opening.
 - Dissolve 1 mg of **5(6)-ROX SE** in 100 μ L of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[7] This solution should be prepared fresh and protected from light.
- Preparation of Amine-Modified DNA:

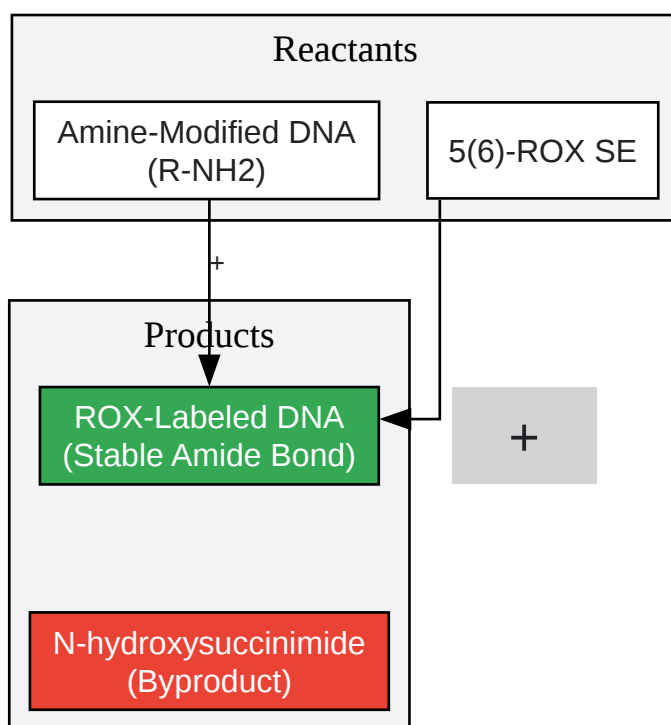
- Dissolve the amine-modified DNA oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a final concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the DNA for reaction with the dye.^[7]
- Labeling Reaction:
 - In a microcentrifuge tube, combine the amine-modified DNA solution with the **5(6)-ROX** SE stock solution. A molar excess of the dye is required to ensure efficient labeling. A starting point is a 5-10 fold molar excess of dye to DNA.
 - Vortex the mixture gently and incubate for 1-2 hours at room temperature in the dark.^[7]
- Purification of Labeled DNA:
 - Following incubation, the unreacted, free **5(6)-ROX** SE must be removed from the labeled DNA. This is crucial to prevent background fluorescence.
 - Purification can be achieved using a desalting spin column, ethanol precipitation, or reverse-phase HPLC. The choice of method will depend on the length of the oligonucleotide and the required purity.
- Characterization of Labeled DNA:
 - The concentration and labeling efficiency can be determined by measuring the absorbance at 260 nm (for DNA) and at the excitation maximum of ROX (~585 nm).
 - The degree of labeling (DOL) can be calculated using the following formula: $DOL = (A_{max \text{ of dye}} \times \epsilon_{DNA}) / (A_{260 \text{ of DNA}} \times \epsilon_{dye})$ where A_{max} is the absorbance at the maximum wavelength, and ϵ is the molar extinction coefficient.
- Storage:
 - Store the purified, labeled DNA at -20°C in a light-protected tube.

Visualizations



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Caption: Experimental workflow for labeling amine-modified DNA with **5(6)-ROX SE**.



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Caption: Reaction of **5(6)-ROX SE** with an amine-modified DNA molecule.

Troubleshooting

Table 2: Troubleshooting Guide for **5(6)-ROX SE** DNA Labeling

| Problem | Possible Cause | Solution |
|--|---|---|
| Low Labeling Efficiency | Inactive 5(6)-ROX SE due to hydrolysis. | Prepare fresh dye stock solution in anhydrous DMSO or DMF. Avoid moisture. |
| Suboptimal pH of the reaction buffer. | Ensure the pH of the bicarbonate buffer is between 8.3 and 9.0 for efficient reaction with the primary amine. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use a buffer free of primary amines. | |
| Insufficient molar excess of the dye. | Increase the molar ratio of 5(6)-ROX SE to DNA. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Optimize the purification step. Use a longer desalting column, repeat ethanol precipitation, or use HPLC for higher purity. |
| Abnormal Fluorescence Signal | Degradation of the ROX dye. | Protect the dye, stock solutions, and labeled DNA from light to prevent photobleaching. Store at -20°C. |
| Bubbles in the sample during measurement. | Centrifuge the sample briefly before taking absorbance or fluorescence readings.[8] | |
| Precipitation of DNA or Dye | Low solubility of the labeled oligonucleotide. | If precipitation occurs, consider using a water-soluble version of the dye if available or adjust buffer conditions. |

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